[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone is a chemical compound with the molecular formula and a molecular weight of . The compound features a phenylmethanone structure substituted with a hydroxymethyl and cyano group, which influences its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone is classified as an organic compound within the ketone functional group category. Its structural characteristics position it among substituted phenyl compounds, which are significant in synthetic organic chemistry.
The synthesis of [(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone typically involves organic synthesis techniques that require specific precursors. Although detailed synthetic routes are not extensively documented, it is generally prepared through reactions involving aromatic compounds under controlled conditions .
The compound's structure can be represented by its canonical SMILES notation: C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C#N)CO
. This notation indicates the presence of a phenyl ring connected to a carbonyl group, with additional substitutions that include a hydroxymethyl group and a cyano group.
[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the reaction pathways and products formed, necessitating careful optimization for desired outcomes.
[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone has several scientific applications:
CAS No.: 154-87-0
CAS No.: 13836-61-8
CAS No.:
CAS No.: 94242-53-2
CAS No.: 34255-08-8
CAS No.: 22252-07-9